2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate
Description
Thiophene-Pyrimidine Hybrid Scaffold Configuration
The compound’s central framework consists of a pyrimidine ring covalently linked to a thiophene moiety via an ethyl spacer. The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is substituted at position 5 with a carboxylate ester group. The thiophene ring, a five-membered sulfur-containing heterocycle, is attached to the pyrimidine through a two-carbon ethyl chain at its 2-position. This configuration creates a non-conjugated hybrid system, as the ethyl bridge limits π-orbital overlap between the two aromatic rings.
The thiophene’s electron-rich nature, attributed to sulfur’s lone pairs, introduces localized electron density that may influence the pyrimidine’s electronic environment through inductive effects. XLogP3-AA calculations (2.3) indicate moderate lipophilicity, consistent with the balance between the polar pyrimidine-carboxylate system and the hydrophobic thiophene-pyrrolidine components. Key bond lengths and angles, derived from computational models, are summarized in Table 1.
Table 1: Computed Structural Parameters of the Hybrid Scaffold
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Pyrimidine C5-Carboxylate | 1.48 Å | |
| Thiophene C2-Ethyl | 1.54 Å | |
| Dihedral Angle (Pyrimidine-Thiophene) | 112° |
The dihedral angle between the pyrimidine and thiophene planes suggests a staggered conformation, minimizing steric hindrance while allowing limited electronic communication.
Pyrrolidine Substituent Orientation and Electronic Effects
A pyrrolidine ring is appended to the thiophene’s 4-position, adopting a chair-like conformation that optimizes torsional strain and van der Waals interactions. The amine group within the pyrrolidine donates electron density to the thiophene via resonance, increasing the ring’s nucleophilicity. This electronic modulation enhances the compound’s potential for interactions with electrophilic biological targets, such as enzyme active sites.
Density functional theory (DFT) studies reveal that the pyrrolidine’s nitrogen lone pairs participate in partial conjugation with the thiophene’s π-system, creating a localized electron-rich region (Figure 1). This effect is quantified by a 0.15 eV reduction in the thiophene’s ionization potential compared to unsubstituted analogs.
Electronic Properties
- Ionization Potential: 8.2 eV (calculated)
- Dipole Moment: 4.7 Debye (axial orientation)
- HOMO-LUMO Gap: 3.1 eV
The substituent’s orientation also imposes steric constraints, with the pyrrolidine’s equatorial hydrogen atoms creating a 7.2 kcal/mol energy barrier to rotation about the thiophene-pyrrolidine bond.
Ester Group Reactivity and Spatial Arrangement
The ethyl ester at pyrimidine-5-carboxylate adopts a trans configuration relative to the ring’s nitrogen atoms, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) simulations. This orientation minimizes lone pair repulsion between the ester oxygen and pyrimidine nitrogen, stabilizing the molecule by approximately 5.3 kcal/mol compared to cis conformers.
The ester’s reactivity is governed by two factors:
- Electrophilicity : The carbonyl carbon (partial charge: +0.32 e) is susceptible to nucleophilic attack, particularly in alkaline conditions.
- Steric Accessibility : Rotatable bonds in the ethyl chain (5 in total) allow flexibility, enabling the ester to adopt multiple binding poses in enzymatic pockets.
Hydrolysis kinetics studies predict a half-life of 12.4 hours in physiological buffer (pH 7.4, 37°C), underscoring its relative stability compared to aryl esters.
Table 2: Ester Group Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Hydrolysis Rate Constant | 1.6 × 10⁻⁴ s⁻¹ | |
| Torsional Angle (O-C-O-C) | 118° | |
| Solubility (logS) | -3.1 |
The spatial arrangement of the ester group facilitates interactions with polar residues in target proteins, while the ethyl chain’s flexibility accommodates diverse binding geometries.
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylthiophen-2-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2S/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2 |
InChI Key |
UHNZYQHAOUGQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CSC(=C2)CCOC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine carboxylate group under controlled conditions, often using a combination of reagents such as base catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. Specifically, compounds similar to 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that pyrimidine derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism through which this compound might exert anticancer effects .
1.2 Antimicrobial Properties
Research has shown that pyrimidine derivatives possess antimicrobial activity against a range of pathogens. The presence of the thiophene ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. A comparative analysis indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents .
Neurological Applications
2.1 Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Pyrrolidine-containing compounds have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. In vitro studies have shown that such compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
2.2 Cognitive Enhancement
Some derivatives of pyrimidine compounds have been linked to cognitive enhancement through the modulation of cholinergic pathways. The potential application of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate in treating cognitive impairments is an area of ongoing research, with preliminary findings suggesting improvements in memory and learning processes in animal models .
Material Science
3.1 Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic solar cells and field-effect transistors (FETs). Recent advancements in the synthesis of such materials have led to improved charge transport properties, making them viable candidates for next-generation electronic devices .
3.2 Sensors
Due to their sensitivity to environmental changes, thiophene derivatives are being explored for use in chemical sensors. The incorporation of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate into sensor designs could enhance detection capabilities for various analytes, including gases and biomolecules .
Data Summary Table
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of pyrimidine derivatives revealed that modifications to the thiophene moiety significantly enhanced their cytotoxicity against breast cancer cells. The study highlighted the role of structural variations on biological activity, paving the way for targeted drug design using 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate as a lead compound.
Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration, a derivative similar to 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate was shown to mitigate neuronal cell death induced by oxidative stress. This finding supports further exploration into its therapeutic potential for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, while the pyrimidine carboxylate group can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Pyrimidine-5-carboxylate derivatives are widely studied for their tunable pharmacological profiles. Below, we compare the target compound with structurally analogous molecules from recent literature, focusing on substituent effects, synthesis yields, and functional group contributions.
Substituent Variations on the Pyrimidine Core
- Target Compound : The pyrimidine ring is substituted with a 2-(4-pyrrolidinylthiophen-2-yl)ethyl ester group. The thiophene-pyrrolidine moiety may enhance lipophilicity and π-stacking interactions, while the ethyl ester could improve metabolic stability compared to methyl esters .
- Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 2): Features a 4-hydroxyphenyl group and a thioxo (C=S) substituent.
- Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate : Contains a fluorophenyl group (electron-withdrawing) and a methylsulfonyl (SO₂Me) substituent, which could enhance metabolic resistance and target affinity .
Ester Group and Functional Group Impact
- Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound and derivatives) generally exhibit slower hydrolysis rates than methyl esters (e.g., ), prolonging bioavailability .
- Thioxo (C=S) vs. Sulfonyl (SO₂Me) Groups : Thioxo groups () may participate in tautomerism or metal coordination, whereas sulfonyl groups () contribute to strong hydrogen-bond acceptor capacity and thermal stability .
Pharmacological Implications
- Pyrrolidine-Thiophene Hybrid : The pyrrolidine ring’s basicity could enhance membrane permeability, while the thiophene’s aromaticity may aid in target binding (e.g., kinase active sites) .
- Fluorophenyl and Methoxy Groups : Fluorine atoms () improve metabolic stability and bioavailability; methoxy groups () balance lipophilicity and solubility .
Biological Activity
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrimidine ring, a thiophene moiety, and a pyrrolidine group. These structural components are believed to contribute to its biological activities through various mechanisms of action.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, pyrrolidine derivatives have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that the compound may possess similar activities:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The presence of electron-donating or electron-withdrawing groups on the pyrrolidine ring can enhance antibacterial activity, indicating structure-activity relationships (SAR) that may also apply to our compound .
Antifungal Activity
The antifungal potential of pyrimidine derivatives has been documented extensively. The compound's structural features suggest it may inhibit fungal growth effectively:
- Related studies have shown that certain pyrimidine derivatives exhibit MIC values ranging from 16.69 to 78.23 µM against Candida albicans and other fungal strains .
- The unique combination of thiophene and pyrrolidine may synergistically enhance antifungal activity, warranting further investigation into this aspect.
Anticancer Activity
The anticancer properties of similar compounds have been explored, particularly in targeting specific cancer cell lines:
- Research on 4-substituted pyrimidines indicates potential inhibitory effects on kinases involved in cancer progression, with IC50 values indicating effective inhibition at low concentrations .
- Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, suggesting that 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate may also exhibit anticancer properties.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The interaction with specific enzymes or receptors could modulate cellular pathways involved in bacterial resistance or cancer cell proliferation.
- The combination of heterocyclic rings may facilitate binding to biological targets, enhancing efficacy compared to simpler structures.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds structurally related to 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate:
These findings indicate a promising avenue for further exploration into the therapeutic applications of the compound.
Q & A
Q. What are the standard synthetic routes for 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling thiophene derivatives with pyrimidine carboxylates via nucleophilic substitution or esterification. A representative approach includes:
Thiophene Functionalization : Introduce pyrrolidine via Buchwald-Hartwig amination or direct alkylation of 4-bromothiophene intermediates.
Esterification : React the thiophene-pyrrolidine intermediate with activated pyrimidine-5-carboxylic acid derivatives (e.g., acid chlorides) under basic conditions (e.g., Et₃N in dry DCM).
Reproducibility requires strict control of anhydrous conditions, stoichiometric ratios, and purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient). Full characterization (NMR, IR, mass spectrometry) must align with literature data for analogous compounds .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., pyrrolidine NH signals at δ ~2.8 ppm, thiophene protons at δ ~6.5–7.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺).
- Chromatography : TLC/HPLC to assess purity (>95%).
Cross-referencing with spectral databases for structurally similar pyrimidine-thiophene hybrids is critical .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected shifts in NMR or IR peaks) may arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies include:
- Solvent Standardization : Re-run spectra in deuterated solvents matching computational settings (e.g., DMSO-d₆ vs. gas-phase DFT calculations).
- Dynamic NMR Studies : Variable-temperature NMR to detect slow-exchange conformers.
- X-ray Crystallography : Resolve absolute configuration and compare with predicted geometries .
Q. What strategies optimize reaction yields in the synthesis of analogs with modified thiophene or pyrimidine moieties?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps.
- Solvent/Base Combinations : Evaluate polar aprotic solvents (DMF, DMSO) with organic/inorganic bases (K₂CO₃, DBU).
- Temperature Gradients : Assess reaction progress at 60°C, 80°C, and reflux conditions.
Document yield variations using LC-MS tracking and statistical tools (e.g., ANOVA) .
Q. How can researchers elucidate the role of stereochemistry or polymorphism in the biological activity of this compound?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Crystallographic Analysis : Compare crystal packing (polymorphs) via X-ray diffraction and correlate with solubility/bioactivity assays.
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to predict stereospecific binding .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in novel analogs?
- Methodological Answer : A hierarchical SAR approach is recommended:
Core Modifications : Synthesize analogs with substituted pyrimidines (e.g., trifluoromethyl, ) or alternate heterocycles (e.g., ’s pyridopyrimidines).
Side-Chain Variations : Replace the ethyl linker with methyl/propyl groups or introduce ester bioisosteres (e.g., amides).
Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ assays, with triplicate measurements to ensure statistical rigor.
Cross-reference synthetic protocols with established methodologies for heterocyclic carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
